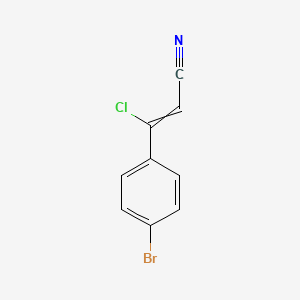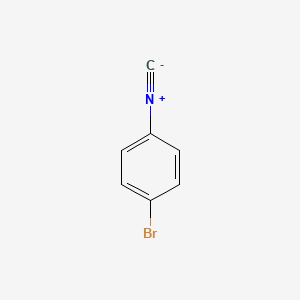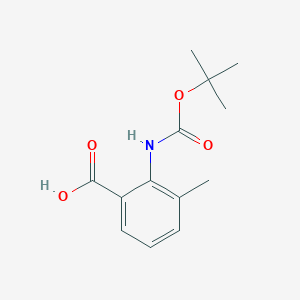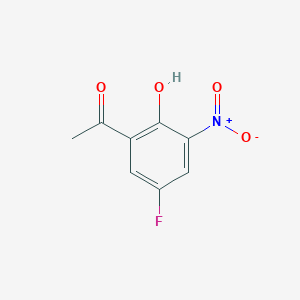
5'-Fluoro-2'-hydroxy-3'-nitroacetophenone
Übersicht
Beschreibung
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic hydroxy ketone .
Synthesis Analysis
This compound can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration .Molecular Structure Analysis
The linear formula of this compound is FC6H2(OH)(NO2)COCH3 . For a more detailed molecular structure, you may refer to the 2D Mol file or the computed 3D SD file available in scientific databases .Chemical Reactions Analysis
One of the known reactions involving 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is its use to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 199.14 . It has a melting point of 87-90 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Influence on Hydrogen Bonding and Fluorescence Properties
5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a type of ortho-hydroxyacetophenone, has been studied for its effects on hydrogen bonding and fluorescence. Research has shown that ortho-hydroxyacetophenones exhibit interesting fluorescence properties due to intramolecular interactions and hydrogen bonds. These properties are particularly evident in non-polar solvents and the solid state at room temperature. This makes compounds like this compound potentially valuable in fluorescence-based applications (Filarowski et al., 2007).
2. Synthesis Improvements
Improvements in the synthesis of 5'-Fluoro-2'-hydroxyacetophenone have been reported. The optimized synthesis process involves esterification of p-aminophenol followed by Fries rearrangement, hydrolysis, and fluorination. Such advancements in synthesis methods enhance the availability and purity of this compound for further research and application (Zhao Xiang-kui, 2009).
3. Applications in Molecular Structure Studies
Studies on related compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have focused on their molecular structure, including conformational changes and intramolecular hydrogen bonding. These studies provide insights into the behavior of similar compounds, like this compound, under various conditions, which can be crucial in material science and molecular engineering (Pagacz-Kostrzewa et al., 2023).
4. Antibacterial Activity Research
Research on 2-hydroxy-4-isopropoxy-5-nitroacetophenone, a related compound, has shown that its derivatives possess antibacterial properties. This suggests potential antimicrobial applications for this compound, as its structural similarity might confer similar properties (Parekh & Desai, 2006).
5. Fluorescence-Based Technologies
The development of new classes of fluorophores, including derivatives of 2-nitroacetophenone, highlights the potential use of this compound in fluorescence-based biomedical applications. These compounds exhibit unique optical properties that could be beneficial in developing fluorescent probes for biological systems (Park et al., 2015).
Safety and Hazards
Wirkmechanismus
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic hydroxy ketone . It can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration . .
Mode of Action
It’s known that it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation
Biochemische Analyse
Biochemical Properties
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can be used to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation . This interaction suggests that 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone may act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.
Cellular Effects
The effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering the cellular response and metabolic activities .
Molecular Mechanism
At the molecular level, 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s structure allows it to interact with specific sites on enzymes or proteins, thereby modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the safe and effective use of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone in research and potential therapeutic applications.
Metabolic Pathways
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting their function and response to external stimuli .
Transport and Distribution
Within cells and tissues, 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these locations can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPUCHIOSGVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374582 | |
| Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-39-1 | |
| Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
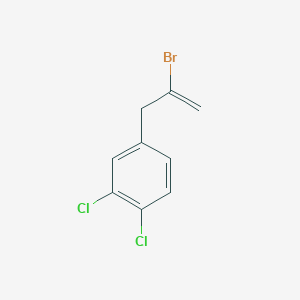





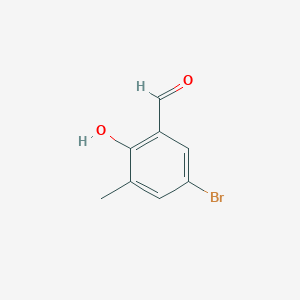
![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)
